

Unraveling AN-12-H5 intermediate-1: A Linchpin in Modern Drug Synthesis

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Compound of Interest

Compound Name: AN-12-H5 intermediate-1

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A critical chiral building block, formally identified as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, has emerged as a cornerstone in the synthesis of complex pharmaceuticals. Known in many commercial catalogs as **AN-12-H5 intermediate-1**, this compound is pivotal in the production of the FDA-approved anticancer agent Glasdegib. This technical guide delves into the discovery, synthesis, and crucial role of this intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.

From Antiviral Research to Anticancer Applications: The Story of a Versatile Scaffold

The nomenclature "AN-12-H5" is associated with an antienterovirus compound that targets the replication processes of poliovirus (PV) and enterovirus 71 (EV71).[1] **AN-12-H5 intermediate-1**, as its name suggests, is a precursor in the synthesis of this antiviral agent.[2][3] However, the intermediate has gained broader recognition for its integral role in the synthesis of Glasdegib (PF-04449913), a potent and selective inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, developed by Pfizer for the treatment of acute myeloid leukemia (AML).[4]

The discovery and development of Glasdegib highlighted the utility of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate as a readily available chiral starting material.[4]

Its specific stereochemistry is crucial for establishing the desired orientation of substituents on the piperidine ring of the final drug molecule, a key factor in its therapeutic efficacy.

Physicochemical Properties and Data

A summary of the key physicochemical properties of **AN-12-H5 intermediate-1** is presented below, providing a baseline for its handling and use in synthetic chemistry.

Property	Value
Chemical Name	(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
CAS Number	254882-14-9
Molecular Formula	C ₁₂ H ₂₁ NO ₅
Molecular Weight	259.30 g/mol
Appearance	Solid
Color	Off-white to light yellow
Solubility	DMSO: 100 mg/mL (385.65 mM)

Table 1. Physicochemical properties of **AN-12-H5 intermediate-1**.

The Synthetic Pathway to a Key Intermediate

The synthesis of **AN-12-H5 intermediate-1** is a critical process for ensuring the enantiopurity of the final active pharmaceutical ingredient. While various synthetic routes to chiral 4-hydroxypiperidine derivatives exist, the commercially available nature of this intermediate at the time of Glasdegib's development suggests a well-established synthetic protocol.^[4]

Role in the Synthesis of Glasdegib: A Detailed Experimental Protocol

The conversion of **AN-12-H5 intermediate-1** into the core of Glasdegib is a multi-step process that underscores the intermediate's utility. The following is a detailed experimental protocol

adapted from the seminal work by Pfizer researchers.[4]

Step 1: Mesylation of the Hydroxyl Group

To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in a suitable solvent such as dichloromethane, methanesulfonyl chloride and a base like triethylamine are added at a controlled temperature (e.g., 0 °C). The reaction is monitored by a technique like thin-layer chromatography (TLC) until completion. The resulting mesylate is then isolated through an aqueous workup and extraction.

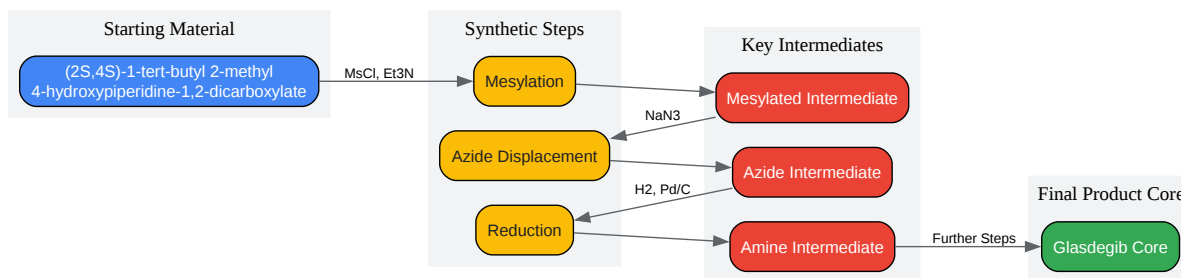
Step 2: Azide Displacement

The mesylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The reaction mixture is heated to facilitate the SN2 displacement of the mesylate by the azide anion. Upon completion, the product is extracted and purified.

Step 3: Reduction of the Azide

The azide is reduced to the corresponding primary amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the amine.

This amine then undergoes further functionalization, including N-methylation and coupling with other fragments, to ultimately yield Glasdegib.[4]

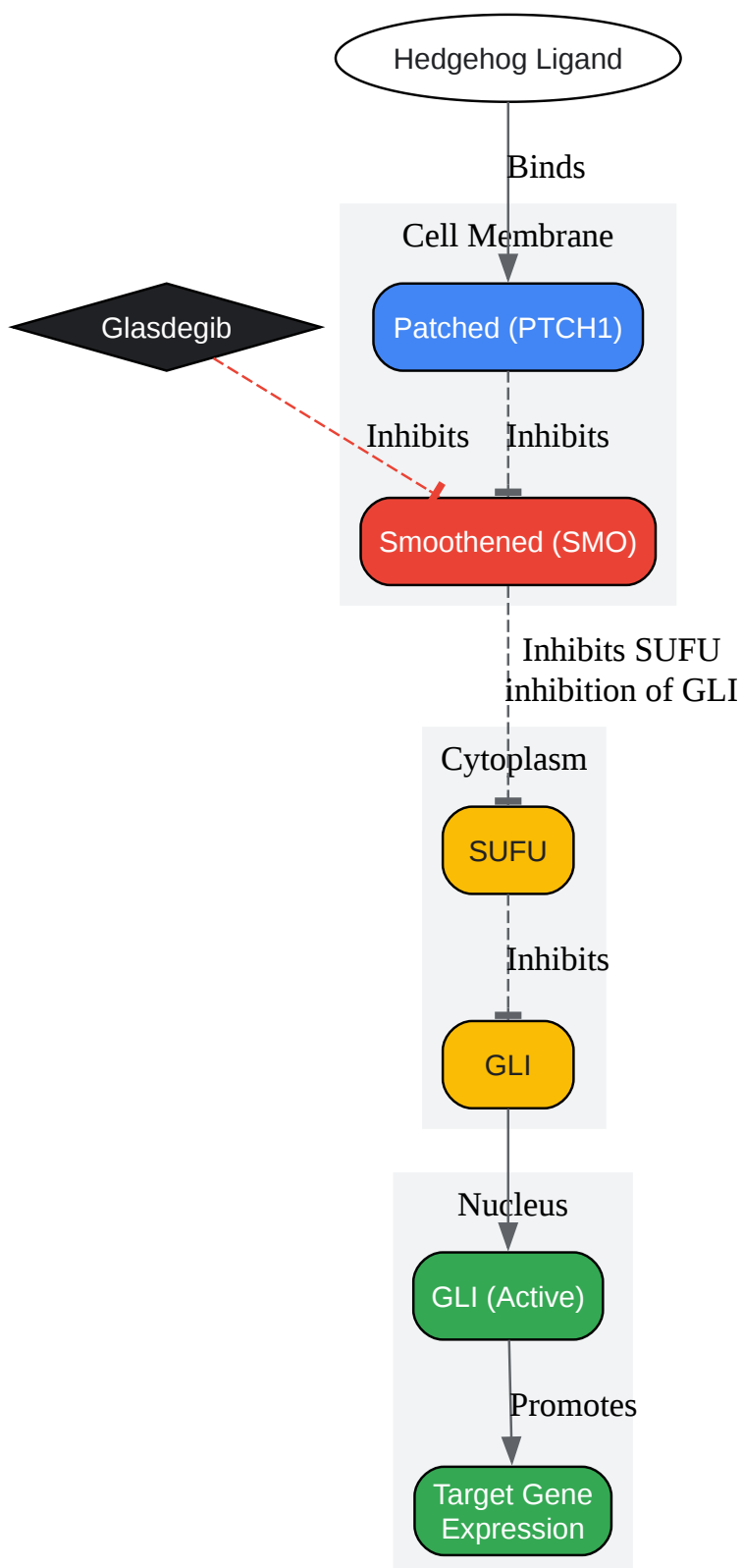


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Caption: Synthetic pathway from **AN-12-H5 intermediate-1** to the Glasdegib core.

The Hedgehog Signaling Pathway: The Ultimate Target

The end-product of the synthetic route involving **AN-12-H5 intermediate-1**, Glasdegib, functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and is largely inactive in adults. However, in many cancers, the Hh pathway is aberrantly reactivated, leading to uncontrolled cell growth and tumor proliferation. By inhibiting SMO, Glasdegib effectively shuts down this signaling cascade in cancer cells.



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Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Conclusion

AN-12-H5 intermediate-1, or (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, represents a fascinating example of a chemical entity that has found critical application in diverse areas of drug discovery, from antiviral to anticancer therapies. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for medicinal chemists. The detailed understanding of its synthesis and application, particularly in the context of Glasdegib, provides a clear roadmap for the development of future therapeutics targeting complex signaling pathways. This guide serves as a comprehensive resource for professionals in the field, highlighting the journey of a key intermediate from its chemical identity to its role in a life-saving medication.

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